1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine
1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:0 in which the acyl group specified at positions 1 and 2 are stearoyl and myristoyl respectively. It is a phosphatidylcholine 32:0 and a tetradecanoate ester. It is functionally related to an octadecanoic acid.
PC(18:0/14:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
PC(18:0/14:0) is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name:
Vulcanchem
CAS No.:
20664-02-2
VCID:
VC21197844
InChI:
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC
Molecular Formula:
C40H80NO8P
Molecular Weight:
734.0 g/mol
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine
CAS No.: 20664-02-2
Cat. No.: VC21197844
Molecular Formula: C40H80NO8P
Molecular Weight: 734.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 32:0 in which the acyl group specified at positions 1 and 2 are stearoyl and myristoyl respectively. It is a phosphatidylcholine 32:0 and a tetradecanoate ester. It is functionally related to an octadecanoic acid. PC(18:0/14:0) is a metabolite found in or produced by Saccharomyces cerevisiae. |
|---|---|
| CAS No. | 20664-02-2 |
| Molecular Formula | C40H80NO8P |
| Molecular Weight | 734.0 g/mol |
| IUPAC Name | [(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
| Standard InChI | InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 |
| Standard InChI Key | MZWGYEJOZNRLQE-KXQOOQHDSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
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